molecular formula C18H20N4O3S B2393234 1,3,5-trimethyl-N-(3-(pyridin-2-yloxy)benzyl)-1H-pyrazole-4-sulfonamide CAS No. 1798029-71-6

1,3,5-trimethyl-N-(3-(pyridin-2-yloxy)benzyl)-1H-pyrazole-4-sulfonamide

Cat. No.: B2393234
CAS No.: 1798029-71-6
M. Wt: 372.44
InChI Key: PXWLSQPMVRSFQW-UHFFFAOYSA-N
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Description

1,3,5-trimethyl-N-(3-(pyridin-2-yloxy)benzyl)-1H-pyrazole-4-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with methyl groups and a sulfonamide group, along with a benzyl group linked to a pyridin-2-yloxy moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-trimethyl-N-(3-(pyridin-2-yloxy)benzyl)-1H-pyrazole-4-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the sulfonamide group and the benzyl-pyridin-2-yloxy moiety. Common reagents used in these reactions include sulfonyl chlorides, pyridine derivatives, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1,3,5-trimethyl-N-(3-(pyridin-2-yloxy)benzyl)-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine and benzyl positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.

Scientific Research Applications

1,3,5-trimethyl-N-(3-(pyridin-2-yloxy)benzyl)-1H-pyrazole-4-sulfonamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is utilized in the development of agrochemicals and other industrial products due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,3,5-trimethyl-N-(3-(pyridin-2-yloxy)benzyl)-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and cellular responses to external stimuli.

Comparison with Similar Compounds

Similar Compounds

  • 1,3,5-trimethyl-N-(3-(pyridin-2-yloxy)benzyl)-1H-pyrazole-4-amine
  • 1,3,5-trimethyl-N-(3-(pyridin-2-yloxy)benzyl)-1H-pyrazole-4-thiol
  • 1,3,5-trimethyl-N-(3-(pyridin-2-yloxy)benzyl)-1H-pyrazole-4-carboxamide

Uniqueness

1,3,5-trimethyl-N-(3-(pyridin-2-yloxy)benzyl)-1H-pyrazole-4-sulfonamide stands out due to its sulfonamide group, which imparts unique chemical and biological properties. This group enhances the compound’s solubility, stability, and reactivity, making it a valuable tool in various scientific and industrial applications.

Properties

IUPAC Name

1,3,5-trimethyl-N-[(3-pyridin-2-yloxyphenyl)methyl]pyrazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3S/c1-13-18(14(2)22(3)21-13)26(23,24)20-12-15-7-6-8-16(11-15)25-17-9-4-5-10-19-17/h4-11,20H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXWLSQPMVRSFQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)NCC2=CC(=CC=C2)OC3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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